4,7-Dibromo-1,2-dihydroisoquinolin-1-one is a brominated derivative of isoquinolinone, characterized by the presence of bromine atoms at the 4th and 7th positions of the isoquinolinone ring. This compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. It is classified as a heterocyclic organic compound, which includes nitrogen in its ring structure, making it of interest in various chemical and pharmaceutical contexts.
The synthesis of 4,7-dibromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one. The general procedure includes:
The molecular structure of 4,7-dibromo-1,2-dihydroisoquinolin-1-one can be described by its molecular formula and a molecular weight of approximately 302.95 g/mol. The structural features include:
Property | Data |
---|---|
IUPAC Name | 4,7-Dibromo-1,2-dihydroisoquinolin-1-one |
InChI | InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |
InChI Key | GUXIASDMVXOBML-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br |
4,7-Dibromo-1,2-dihydroisoquinolin-1-one can participate in various chemical reactions:
The mechanism of action for 4,7-dibromo-1,2-dihydroisoquinolin-1-one involves its interaction with biological targets such as enzymes and receptors. The presence of bromine enhances the compound's reactivity and binding affinity to specific proteins or nucleic acids:
The physical properties of 4,7-dibromo-1,2-dihydroisoquinolin-1-one include:
Property | Value |
---|---|
Melting Point | Typically ranges around 150°C (exact value may vary based on purity) |
Density | Not extensively documented |
Stability | Stable under dry conditions; sensitive to moisture |
4,7-Dibromo-1,2-dihydroisoquinolin-1-one has several potential applications in scientific research:
The 1,2-dihydroisoquinolin-1-one scaffold represents a privileged structural motif in medicinal chemistry and organic synthesis, characterized by a fused bicyclic system consisting of a benzene ring annulated to a six-membered lactam ring. This core structure features a rigid, planar conformation with conjugated π-electrons that facilitate aromatic stacking interactions, while the embedded amide group provides both hydrogen-bonding capacity (as acceptor via carbonyl oxygen and donor via N-H) and dipolar character. These properties confer distinctive physicochemical behavior, including defined solubility profiles, crystallinity, and spectroscopic signatures observable via characteristic carbonyl stretching frequencies at 1640–1680 cm⁻¹ in IR spectroscopy [4] [7].
The lactam moiety's reactivity enables diverse chemical transformations: the carbonyl is susceptible to nucleophilic attack, the enamine-type C3 position undergoes electrophilic substitution, and the nitrogen atom can participate in alkylation or coordination. This versatility underpins the scaffold's utility as a synthetic intermediate for constructing polycyclic alkaloid frameworks. Biologically, the isoquinolinone core interacts with diverse therapeutic targets, particularly enzymes and receptors associated with neurological disorders and cancer, due to its structural mimicry of endogenous purines and biogenic amine metabolites. The planarity and aromatic surface area further facilitate intercalation into biological macromolecules, explaining its prevalence in DNA-targeting agents and kinase inhibitors [4] [7].
Table 1: Characteristic Spectroscopic Signatures of the 1,2-Dihydroisoquinolin-1-one Core
Structural Feature | IR (cm⁻¹) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
---|---|---|---|
Lactam C=O | 1640–1680 | 160–165 | - |
C3-H (vinylic) | - | 95–100 | 5.8–6.2 (s) |
N-H | 3180–3220 | - | 8.5–9.0 (br s) |
Aromatic protons | - | 110–150 | 6.8–8.5 (m) |
Halogenation, particularly bromination, serves as a strategic modification to enhance the bioactivity profile of 1,2-dihydroisoquinolin-1-ones. Bromine atoms—with their substantial atomic radius, high electron density, and polarizability—exert profound electronic and steric effects. Electrophilically introduced bromine atoms deactivate the aromatic ring toward further electrophilic substitution while activating it toward oxidative addition and metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). This transforms the scaffold into a versatile synthetic linchpin for generating chemical diversity libraries [3] [7].
Bromine's +M effect (-R) reduces electron density at ortho/para positions, enhancing electrophilicity at the carbonyl and C3 positions. This electronic perturbation can strengthen binding to target proteins via halogen bonding, where bromine acts as a Lewis acid acceptor interacting with carbonyl oxygen, nitrogen, or sulfur atoms in enzyme active sites. In kinase inhibitors, bromine substituents often occupy hydrophobic pockets, improving affinity and selectivity. Compared to chlorine, bromine offers superior leaving group capability in nucleophilic displacement, while its greater lipophilicity (π = 0.86 for Br vs. 0.71 for Cl) enhances membrane permeability and cellular uptake—critical for central nervous system-targeting agents [4] [7].
Table 2: Bromine-Induced Modulation of Physicochemical and Bioactive Properties
Property | Effect of Bromination | Functional Consequence |
---|---|---|
Lipophilicity (log P) | Increase by 0.8–1.2 units per Br | Enhanced membrane permeability, tissue distribution |
Electronic effects | -R/-I inductive/resonance withdrawal, reducing electron density at ortho/para positions | Increased electrophilicity of carbonyl; activation for nucleophilic substitution |
Steric bulk | Van der Waals radius 1.85 Å | Optimal for hydrophobic pocket occupancy in enzymes |
Halogen bonding | σ-hole formation with strengths 5–15 kJ/mol | Directional interactions with protein targets, improving binding affinity and specificity |
Metabolic stability | Deactivation of aromatic ring toward cytochrome P450 oxidation | Reduced phase I metabolism, prolonged half-life |
The 4,7-dibromo substitution pattern in 1,2-dihydroisoquinolin-1-ones exhibits unique regiochemical advantages due to symmetric positioning across the fused aromatic ring. This arrangement exploits the inherent electronic symmetry of the unsubstituted isoquinolinone, where positions 4 and 7 are electronically equivalent para to the annulation site. Electrophilic bromination typically occurs preferentially at these sites due to their higher electron density relative to positions 5 and 6, which are ortho to the electron-withdrawing lactam [7].
The 4,7-dibromo configuration maintains molecular symmetry, simplifying NMR interpretation (e.g., AA'BB' systems in ¹H NMR) and crystallization behavior. This symmetry also facilitates regioselective transformations; Suzuki coupling at both positions proceeds with comparable kinetics, enabling efficient synthesis of symmetric bis-arylated derivatives. Crucially, the 4,7-placement minimizes steric distortion of the lactam plane compared to 5,8-disubstitution, preserving planarity essential for biological target engagement. Computational analyses indicate that 4,7-dibromo substitution induces minimal torsional strain (<2° deviation from coplanarity) versus >10° in 4,5-dibromo isomers, explaining superior crystallinity observed in X-ray structures [3] [7].
Regioselective synthesis leverages electronic differentiation: direct bromination of 1,2-dihydroisoquinolin-1-one with bromine (Br₂) in acetic acid yields the 4,7-dibromo isomer as the major product (70–80%), with minor 5,8- and monobrominated byproducts. Alternatively, palladium-catalyzed functionalization of 4,7-dibromo precursors exploits the equivalence of bromine sites for sequential cross-coupling under identical conditions—a strategy utilized in synthesizing dimeric inhibitors with enhanced avidity effects [3] [7].
Table 3: Comparative Regiochemical Properties of Dibromo-1,2-Dihydroisoquinolin-1-one Isomers
Isomer | Symmetry | Relative Bromination Rate | Torsional Angle (°) | ¹H NMR Complexity | Cross-Coupling Yield Disparity |
---|---|---|---|---|---|
4,7- | C₂ | 1.0 (reference) | 0.5–2.0 | AA'BB' system | <5% between sites |
5,8- | C₂ | 0.3 | 8.5–11.2 | AA'BB' system | 8–12% |
4,5- | None | 0.15 (4-Br); 0.08 (5-Br) | 10.3–14.7 | ABCD system | 20–40% |
6,7- | None | 0.25 (7-Br); 0.10 (6-Br) | 12.8–16.1 | ABCD system | 25–45% |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4